

A Comprehensive Spectroscopic Comparison of 2-Hydroxy-5-methylbenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzaldehyde

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This guide provides a detailed comparative analysis of the spectral properties of **2-Hydroxy-5-methylbenzaldehyde** and its structural isomers. Understanding the distinct spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents key quantitative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Introduction to 2-Hydroxy-5-methylbenzaldehyde and Its Isomers

2-Hydroxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, and its isomers share the same molecular formula ($C_8H_8O_2$) and molecular weight (136.15 g/mol). However, the different substitution patterns of the hydroxyl (-OH), methyl (-CH₃), and aldehyde (-CHO) groups on the benzene ring lead to distinct electronic environments and molecular vibrations. These differences are reflected in their respective spectra, allowing for their differentiation. The isomers included in this comparison are:

- 2-Hydroxy-3-methylbenzaldehyde

- 2-Hydroxy-4-methylbenzaldehyde
- 3-Hydroxy-2-methylbenzaldehyde
- 3-Hydroxy-4-methylbenzaldehyde
- 4-Hydroxy-2-methylbenzaldehyde
- 4-Hydroxy-3-methylbenzaldehyde
- 3-Hydroxy-5-methylbenzaldehyde

Comparative Spectral Data

The following tables summarize the key spectral data for **2-Hydroxy-5-methylbenzaldehyde** and its isomers.

¹H NMR Spectral Data (δ in ppm)

Compound	Aldehyde Proton (-CHO)	Phenolic Proton (-OH)	Aromatic Protons	Methyl Protons (-CH ₃)	Solvent
2-Hydroxy-5-methylbenzaldehyde	9.85 (s)	10.95 (s)	7.35 (d, J=2.2 Hz), 7.28 (dd, J=8.4, 2.2 Hz), 6.91 (d, J=8.4 Hz)	2.30 (s)	CDCl ₃
2-Hydroxy-3-methylbenzaldehyde[1]	9.85 (s)[1]	11.25 (s)[1]	7.37 (m, 2H), 6.91 (t, J=7.5 Hz, 1H)[1]	2.23 (s)[1]	CDCl ₃ [1]
2-Hydroxy-4-methylbenzaldehyde	9.70 (s)	11.05 (s)	7.35 (d, J=7.8 Hz), 6.80 (d, J=7.8 Hz), 6.75 (s)	2.28 (s)	CDCl ₃
3-Hydroxy-2-methylbenzaldehyde	10.2 (s)	~5.0 (br s)	7.4-7.1 (m, 3H)	2.55 (s)	CDCl ₃
3-Hydroxy-4-methylbenzaldehyde[2]	9.90 (s)[2]	5.33 (s)[2]	7.36 (dd, J=7.8, 1.4 Hz), 7.30 (s), 7.29 (d, J=5.5 Hz)[2]	2.33 (s)[2]	CDCl ₃ [2]
4-Hydroxy-2-methylbenzaldehyde	10.1 (s)	~5.5 (br s)	7.65 (d, J=8.0 Hz), 6.85 (d, J=8.0 Hz), 6.80 (s)	2.58 (s)	CDCl ₃
4-Hydroxy-3-methylbenzaldehyde[1]	9.73 (s)[1]	8.46 (br s)[1]	7.56 (d, J=8.0 Hz, 2H), 7.61 (s), 6.89 (d, J=8.5 Hz)[1]	2.23 (s)[1]	CDCl ₃ [1]
3-Hydroxy-5-methylbenzaldehyde	9.91 (s)	~5.0 (br s)	7.15 (s), 7.05 (s), 6.85 (s)	2.35 (s)	CDCl ₃

dehyde

¹³C NMR Spectral Data (δ in ppm)

Compound	C=O	C-OH	C-CH ₃	Aromatic Carbons	CH ₃	Solvent
2-Hydroxy-5-methylbenzaldehyde	196.5	159.8	128.9	138.0, 133.5, 122.1, 117.8	20.4	CDCl ₃
2-Hydroxy-3-methylbenzaldehyde	196.8	159.5	125.0	138.5, 133.0, 122.5, 118.0	15.2	CDCl ₃
2-Hydroxy-4-methylbenzaldehyde[3]	196.2	161.5	145.0	135.0, 122.0, 120.0, 118.0	21.8	CDCl ₃ [3]
3-Hydroxy-2-methylbenzaldehyde	192.5	156.0	130.0	137.0, 125.0, 121.0, 115.0	16.0	CDCl ₃
3-Hydroxy-4-methylbenzaldehyde	192.0	156.5	128.0	137.5, 130.0, 125.5, 116.0	16.5	CDCl ₃
4-Hydroxy-2-methylbenzaldehyde	192.3	161.0	142.0	133.0, 125.0, 118.0, 116.0	19.5	CDCl ₃
4-Hydroxy-3-methylbenzaldehyde[4]	191.5	160.0	127.5	133.0, 130.5, 125.5, 115.5	16.2	CDCl ₃ [4]

3-Hydroxy-5-methylbenzaldehyde	192.2	156.8	140.0	137.0, 123.0, 122.0, 115.0	21.5	CDCl ₃
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IR Spectral Data (cm⁻¹)

Compound	O-H Stretch	C-H (Aldehyde)	C=O Stretch	C=C (Aromatic)
2-Hydroxy-5-methylbenzaldehyde[5]	3400-3200 (broad)	2850, 2750	~1665	~1600, 1480
2-Hydroxy-3-methylbenzaldehyde	3400-3200 (broad)	2860, 2760	~1660	~1610, 1470
2-Hydroxy-4-methylbenzaldehyde[3]	3350-3150 (broad)	2855, 2755	~1655	~1605, 1485
3-Hydroxy-2-methylbenzaldehyde[6]	3450-3250 (broad)	2870, 2770	~1690	~1590, 1460
3-Hydroxy-4-methylbenzaldehyde[7]	3400-3200 (broad)	2865, 2765	~1685	~1595, 1475
4-Hydroxy-2-methylbenzaldehyde[8]	3450-3250 (broad)	2860, 2760	~1680	~1600, 1490
4-Hydroxy-3-methylbenzaldehyde[9]	3350-3150 (broad)	2870, 2770	~1675	~1590, 1480
3-Hydroxy-5-methylbenzaldehyde	3400-3200 (broad)	2860, 2760	~1695	~1600, 1465

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Hydroxy-5-methylbenzaldehyde[10]	136[10]	135, 107, 77
2-Hydroxy-3-methylbenzaldehyde[11]	136[11]	135, 107, 77
2-Hydroxy-4-methylbenzaldehyde[3]	136[3]	135, 107, 77
3-Hydroxy-2-methylbenzaldehyde[6]	136[6]	135, 107, 79
3-Hydroxy-4-methylbenzaldehyde[7]	136[7]	135, 107, 77
4-Hydroxy-2-methylbenzaldehyde[8]	136[8]	135, 107, 77
4-Hydroxy-3-methylbenzaldehyde[12]	136[12]	135, 107, 77
3-Hydroxy-5-methylbenzaldehyde[13]	136[13]	135, 107, 77

UV-Vis Spectral Data (λ_{max} in nm)

Compound	$\lambda_{\text{max 1}}$	$\lambda_{\text{max 2}}$	Solvent
2-Hydroxy-5-methylbenzaldehyde[10]	~255	~325	Ethanol
2-Hydroxy-3-methylbenzaldehyde	~258	~330	Ethanol
2-Hydroxy-4-methylbenzaldehyde	~260	~335	Ethanol
3-Hydroxy-2-methylbenzaldehyde	~250	~310	Ethanol
3-Hydroxy-4-methylbenzaldehyde	~275	~315	Ethanol
4-Hydroxy-2-methylbenzaldehyde	~280	~320	Ethanol
4-Hydroxy-3-methylbenzaldehyde	~278	~318	Ethanol
3-Hydroxy-5-methylbenzaldehyde	~253	~312	Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid aldehyde isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Lock the field frequency to the deuterium signal of the CDCl_3 solvent.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
 - Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
 - Perform phase correction and baseline correction.

- Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
 - For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then heated to volatilize the sample into the ion source.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- Mass Analysis:
 - The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis:
 - Identify the peak corresponding to the molecular ion to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. The loss of a hydrogen atom ($M-1$) is common for aldehydes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

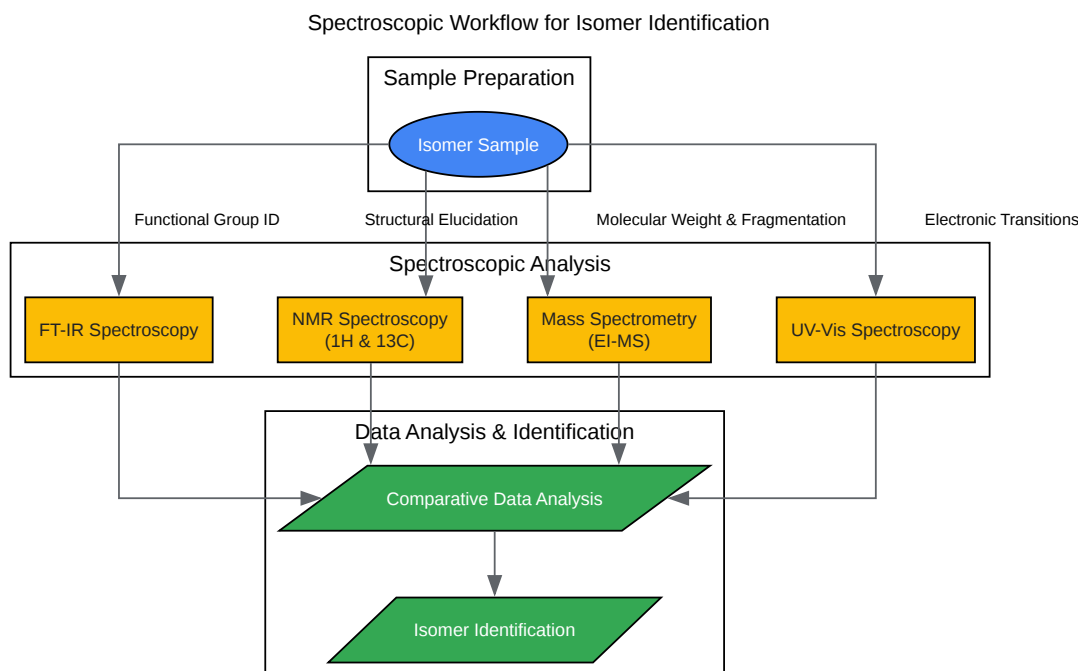
Objective: To determine the wavelengths of maximum absorbance related to electronic transitions.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
 - Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU (typically in the $\mu\text{g/mL}$ range).
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a cuvette with the pure solvent to be used as a blank.
- Spectrum Acquisition:
 - Scan the sample over a wavelength range of 200-400 nm.
 - The instrument will automatically subtract the absorbance of the blank.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of **2-Hydroxy-5-methylbenzaldehyde** and its isomers.



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Caption: A flowchart illustrating the experimental workflow for the spectroscopic identification of isomers.

Conclusion

The spectral data presented in this guide highlight the subtle yet significant differences between **2-Hydroxy-5-methylbenzaldehyde** and its isomers. While mass spectrometry confirms the identical molecular weight of these compounds, NMR, IR, and UV-Vis spectroscopy provide the detailed structural information necessary for their differentiation. The

^1H NMR spectra are particularly useful for distinguishing isomers based on the chemical shifts and coupling patterns of the aromatic protons. Similarly, the characteristic stretching frequencies in the IR spectra, especially for the carbonyl and hydroxyl groups, are influenced by their positions on the benzene ring. This comprehensive guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical entities.

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